Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

Catalog No.
S562390
CAS No.
27668-52-6
M.F
C26H58ClNO3Si
M. Wt
496.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammoni...

CAS Number

27668-52-6

Product Name

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride

IUPAC Name

dimethyl-octadecyl-(3-trimethoxysilylpropyl)azanium;chloride

Molecular Formula

C26H58ClNO3Si

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C26H58NO3Si.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(2,3)25-23-26-31(28-4,29-5)30-6;/h7-26H2,1-6H3;1H/q+1;/p-1

InChI Key

WSFMFXQNYPNYGG-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]

Synonyms

3-(trimethoxysilyl)propyldimethyloctadecylammonium, 3-(trimethoxysilyl)propyldimethyloctadecylammonium chloride, DC 5700, DC-5700, Quat-silsesquioxane, quaternary silsesquioxane, SI-QAC, TMOS-PDOA

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-]

The exact mass of the compound Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride (DMOAP) is a bifunctional organosilane quaternary ammonium compound (QAC) engineered as a permanent, non-leaching antimicrobial surface modifier. Structurally, it combines a highly hydrophobic octadecyl (C18) chain responsible for microbial membrane disruption with a reactive trimethoxysilyl anchor that covalently bonds to hydroxyl-rich substrates such as glass, textiles, and metal oxides [1]. In industrial procurement, this compound is primarily sourced for manufacturing durable, broad-spectrum antimicrobial coatings, medical textiles, and polyurethane foams where long-term surface retention and regulatory compliance (e.g., EPA registration for residual efficacy) are required over the use of transient, leachable disinfectants [2].

Substituting DMOAP with conventional, non-silane QACs such as benzalkonium chloride (BAC) or cetyltrimethylammonium chloride (CTAC) fundamentally alters the resulting product's lifecycle and environmental profile. Standard QACs rely on physical adsorption and function via a release mechanism, meaning they rapidly leach from treated surfaces upon exposure to moisture or mechanical abrasion, leading to rapid depletion of antimicrobial efficacy and potential environmental toxicity [1]. In contrast, the trimethoxysilyl group of DMOAP undergoes rapid hydrolysis (half-life < 1 hour in water) to form reactive silanols that permanently crosslink into a stable siloxane (Si-O-Si) network on the substrate [2]. This covalent immobilization ensures that the antimicrobial mechanism relies on physical contact-killing rather than chemical leaching, making generic QACs non-viable for applications requiring wash durability and long-term surface protection.

Covalent Immobilization vs. Leachable Surfactants

DMOAP differentiates itself from traditional disinfectants through its ability to form durable siloxane bonds. When applied to substrates, the compound demonstrates extreme wash durability, retaining its structural integrity and antimicrobial activity even after extensive mechanical and solvent exposure (e.g., >350 wet double rubs), whereas non-covalently bound QACs like benzalkonium chloride (BAC) leach rapidly into aqueous environments [1]. This non-leaching profile is critical for maintaining surface charge density and preventing the premature exhaustion of the active layer during the end-product's lifecycle [2].

Evidence DimensionSurface retention under solvent/water abrasion
Target Compound DataRetains structural integrity and efficacy after >350 wet double rubs (water) and prolonged aqueous exposure.
Comparator Or BaselineBenzalkonium chloride (BAC) and small-molecule QACs (rapidly leach and deplete from the surface).
Quantified DifferenceCovalent Si-O-Si bonding yields near-zero leaching vs. >90% depletion for unbound QACs.
ConditionsASTM D5402-15 solvent resistance testing and simulated aqueous washing.

Eliminates the need for continuous reapplication, making it the required choice for permanent medical and textile coatings.

High-Log Reduction of Pathogens on Non-Porous Surfaces

The immobilized C18 alkyl chain of DMOAP provides high hydrophobicity and electrostatic disruption of microbial phospholipid bilayers. Quantitative efficacy testing demonstrates that surfaces treated with DMOAP achieve a >3.0 to 4.0 log reduction (99.9% to 99.99% kill rate) against broad-spectrum pathogens, including enveloped viruses and Gram-positive bacteria like S. aureus, within standard contact times [1]. Uncoated baseline surfaces exhibit negligible (<0.5 log) reductions under identical conditions, confirming that the physical contact-killing mechanism is highly efficient [2].

Evidence DimensionViable pathogen reduction (Log kill)
Target Compound Data>3.0 to 4.0 log reduction (99.9% - 99.99% efficacy).
Comparator Or BaselineUncoated control surfaces (<0.5 log reduction).
Quantified Difference>2.5 to 3.5 log improvement in microbial inactivation.
ConditionsISO 22196 or equivalent contact-killing assays on non-porous surfaces.

Provides the quantitative microbiological validation necessary to meet regulatory claims for residual antimicrobial surface treatments.

Rapid Activation for Industrial Coating Workflows

The industrial processability of DMOAP is governed by its rapid hydrolysis kinetics. In aqueous environments, the trimethoxysilyl groups hydrolyze to reactive trihydroxysilyl intermediates with a half-life of less than 1 hour at neutral pH [1]. This rapid activation allows for efficient integration into continuous coating lines, such as textile padding or spray-coating operations, followed by immediate thermal curing [2]. Non-reactive surfactants lack this curing mechanism entirely, preventing their use in permanent finishing workflows.

Evidence DimensionHydrolysis half-life and crosslinking activation
Target Compound Data< 1 hour half-life in water to form reactive silanols.
Comparator Or BaselineNon-silane QACs (zero crosslinking capability).
Quantified DifferenceEnables rapid covalent curing vs. physical drying only.
ConditionsAqueous formulation at neutral pH prior to substrate application.

Dictates the formulation pot-life and curing parameters required for large-scale manufacturing of treated materials.

Durable Medical and Consumer Textile Coatings

Because DMOAP forms covalent siloxane bonds with the hydroxyl groups of cellulose and synthetic fibers, it is the primary choice for manufacturing wash-resistant antimicrobial scrubs, bed linens, and activewear. Its non-leaching nature ensures that the textiles maintain >3 log microbial reduction even after repeated commercial laundering cycles, outperforming standard spray-on disinfectants [1].

Long-Lasting Hard Surface Protectants

Driven by its rapid hydrolysis and subsequent curing onto glass, metals, and ceramics, DMOAP is formulated into residual surface sprays. Unlike transient alcohol or bleach wipes, the cured DMOAP layer provides continuous contact-killing efficacy (99.9% to 99.99% reduction) against nosocomial pathogens for extended periods (90-180 days) without requiring daily reapplication [2].

In-Situ Antimicrobial Polyurethane Foams

DMOAP is utilized as an active additive during the curing process of polyurethane foams and acrylic resins. Its compatibility with organic solvents (like methanol) and its ability to crosslink into the polymer matrix prevent the active ingredient from migrating out of the foam, ensuring long-term mold and bacterial resistance in automotive, bedding, and filtration applications [3].

Physical Description

Liquid

Color/Form

Pale yellow to off white light brown liquid

Flash Point

15 °C

LogP

log Kow = 4.90 (est)

Odor

Characteristic silane odo

UNII

IQ36O85WQ4

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 123 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 116 of 123 companies with hazard statement code(s):;
H225 (43.1%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (30.17%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (43.1%): Toxic if swallowed [Danger Acute toxicity, oral];
H311+H331 (12.93%): Toxic in contact with skin or if inhaled. [Danger Acute toxicity, dermal;
acute toxicity, inhalation];
H311 (43.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (67.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (36.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (43.1%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (12.93%): May cause cancer [Danger Carcinogenicity];
H351 (30.17%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (61.21%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (54.31%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (30.17%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride is a pale yellow to off-white liquid. These types of compounds can smell like acetic acid. In water it ionizes and breaks down to other compounds. USE: 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride is used as a disinfectant ingredient in products used in the home on non-food contact areas. These products are also applied outside to roofs and siding, used in paints, in textiles, concrete, vehicle upholstery, and air filters. EXPOSURE: Workers who use 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride may breathe in mists or have direct skin contact. The general population may be exposed by vapors and dermal contact with consumer products treated with disinfectants containing this compound. If 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride released to air, it will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It reacts very rapidly with water and is not expected to build up in fish. RISK: Data on the potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to produce toxic effects in humans were not available. Severe eye and skin irritation was observed in laboratory animals following direct exposure to 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride. No adverse effects were observed in laboratory animals following repeated oral or skin exposure to moderate-to-high doses. 3-(Trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride did not cause abortion or birth defects in laboratory animals orally exposed to high doses during pregnancy. Data on the potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to cause infertility in laboratory animals were not available. The EPA Office of Pesticide Programs has determined there are no concerns for cancer for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride based on lack of toxicity in repeat-exposure studies and lack of mutations or damage to DNA in cells exposed to 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride. The potential for 3-(trimethoxysilyl)propyl dimethyl octadecyl ammonium chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

5.8X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

27668-52-6

Wikipedia

Dimethyloctadecyl(3-(trimethoxysilyl)propyl)ammonium chloride

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
1-Octadecanaminium, N,N-dimethyl-N-[3-(trimethoxysilyl)propyl]-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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